2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile
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Overview
Description
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutane ring substituted with methoxy groups and a nitrophenyl group, making it an interesting subject for research in organic chemistry.
Preparation Methods
The synthesis of 2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable diene with a nitrile compound under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and safety .
Chemical Reactions Analysis
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a model compound to study cyclobutane ring reactions and mechanisms.
Biology: Research on its biological activity and potential as a pharmacophore for drug development is ongoing.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological targets such as enzymes or receptors. The methoxy groups can also influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
2,2,3,3-Tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile can be compared with similar compounds such as:
2,2,3,3-Tetramethoxy-4-phenylcyclobutane-1,1-dicarbonitrile: Lacks the nitro group, leading to different reactivity and applications.
2,2,3,3-Tetramethoxy-4-(4-aminophenyl)cyclobutane-1,1-dicarbonitrile:
2,2,3,3-Tetramethoxy-4-(4-methylphenyl)cyclobutane-1,1-dicarbonitrile:
Properties
CAS No. |
56069-51-3 |
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Molecular Formula |
C16H17N3O6 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2,2,3,3-tetramethoxy-4-(4-nitrophenyl)cyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H17N3O6/c1-22-15(23-2)13(11-5-7-12(8-6-11)19(20)21)14(9-17,10-18)16(15,24-3)25-4/h5-8,13H,1-4H3 |
InChI Key |
IQPYJCAPKXFZMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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